molecular formula C5H8O3 B1363142 Methyl 2-hydroxybut-3-enoate CAS No. 5837-73-0

Methyl 2-hydroxybut-3-enoate

Cat. No. B1363142
CAS RN: 5837-73-0
M. Wt: 116.11 g/mol
InChI Key: JBKTVPSFVUFSAO-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxybut-3-enoate”, also known as “Methyl vinyl glycolate (MVG)”, is a small molecule with a simple structure . It possesses multiple functionalities (hydroxyl, vinyl, and ester) enabling a range of chemical modifications . It has great potential as a renewable platform chemical for industrial added-value compounds .


Synthesis Analysis

Methyl 2-hydroxybut-3-enoate has recently become obtainable from Sn catalysed cascade reactions of mono- and disaccharides . A catalytic benign transesterification method has been reported for the synthesis of MVG ester derivatives of trimethylolpropane (TMP) and pentaerythritol (PE) .


Molecular Structure Analysis

The molecular formula of Methyl 2-hydroxybut-3-enoate is C5H8O3 . Its InChI Code is 1S/C5H8O3/c1-3-4(6)5(7)8-2/h3-4,6H,1H2,2H3 .


Chemical Reactions Analysis

Methyl 2-hydroxybut-3-enoate can undergo several chemical transformations. For instance, it can undergo catalytic homo metathesis using Grubbs-type catalysts . Cross metathesis reactions between MVG and various long-chain terminal olefins can give unsaturated α-hydroxy fatty acid methyl esters . [3,3]-Sigmatropic rearrangements of MVG also proceed in good yields to give unsaturated adipic acid derivatives .


Physical And Chemical Properties Analysis

Methyl 2-hydroxybut-3-enoate is a liquid at ambient temperature . Its molecular weight is 116.12 .

Scientific Research Applications

Renewable Platform Molecule

Methyl vinyl glycolate (MVG), also known as methyl 2-hydroxybut-3-enoate, has been identified as a potential renewable platform molecule for catalytic transformations. It is derived from the zeolite catalyzed degradation of mono- and disaccharides. MVG can undergo various catalytic reactions to produce industrially relevant structures. For example, catalytic homo metathesis using Grubbs-type catalysts converts MVG into dimethyl (E)-2,5-dihydroxyhex-3-enedioate. Additionally, MVG participates in cross metathesis reactions with long-chain terminal olefins to yield unsaturated α-hydroxy fatty acid methyl esters. MVG also shows potential in [3,3]-sigmatropic rearrangements and rearrangements of its allylic acetate, leading to diverse chemical structures (Sølvhøj, Taarning, & Madsen, 2016).

Synthesis of β-Lactams

Methyl 2-hydroxybut-3-enoate can be used in the synthesis of α-methylidene- and α-alkylidene-β-lactams. These compounds are derived from nonproteinogenic amino acids. The process involves several steps including treatment with concentrated HBr solution and solvent-dependent regiocontrol of nucleophilic attack by amine. This method is significant for producing β-lactams with specific structural features (Buchholz & Hoffmann, 1991).

Enantiomerically Pure Derivatives

The deracemisation of racemic alkyl-4-(hetero-2-yl)-2-hydroxybut-3-enoates using Candida parapsilosis ATCC 7330 results in the formation of enantiomerically pure products. This process demonstrates the potential of methyl 2-hydroxybut-3-enoate derivatives in achieving high enantiomeric excess and yields. Such enantiomerically pure compounds are important in various chemical and pharmaceutical applications (Vaijayanthi & Chadha, 2007).

Polymer Chemistry Applications

Polymeric metal complexes involving derivatives of methyl 2-hydroxybut-3-enoate have been synthesized and characterized. These complexes show potential in catalysis, particularly in the oxidation of aldehyde groups to corresponding carboxylic acids. The study of these complexes contributes to the development of materials with specific chemical and thermal properties, useful in various industrial applications (Ingole, Bajaj, & Singh, 2013).

Safety And Hazards

Methyl 2-hydroxybut-3-enoate is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315, H319, H335 . Precautionary statements include P261, P271, P280 .

Future Directions

Methyl 2-hydroxybut-3-enoate has the potential to become a renewable platform molecule for commercially relevant catalytic transformations . It can be used to synthesize industrially promising structures . Its multiple functionalities enable a range of chemical modifications .

properties

IUPAC Name

methyl 2-hydroxybut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-3-4(6)5(7)8-2/h3-4,6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKTVPSFVUFSAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337851
Record name Methyl 2-hydroxy-3-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxybut-3-enoate

CAS RN

5837-73-0
Record name 3-Butenoic acid, 2-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5837-73-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-hydroxy-3-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-hydroxybut-3-enoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
BM Jessen, E Taarning… - European Journal of …, 2021 - Wiley Online Library
… Recently, methyl vinyl glycolate (MVG, methyl 2-hydroxybut-3-enoate) has emerged as a promising new biobased platform chemical (Figure 1). MVG can be prepared from …
A Sølvhøj, E Taarning, R Madsen - Green Chemistry, 2016 - pubs.rsc.org
… Another interesting candidate as a future platform molecule is methyl 2-hydroxybut-3-enoate (methyl vinyl glycolate, MVG). It is a small molecule with a simple structure, and yet it …
Number of citations: 30 pubs.rsc.org
BM Jessen, JM Ondozabal, CM Pedersen… - …, 2020 - Wiley Online Library
… In summary, we have developed a palladium(0)-catalyzed procedure for the allylic rearrangement of esters of methyl 2-hydroxybut-3-enoate (MVG). The transformation proceeds at …
MB Buendia, AE Daugaard, A Riisager - Catalysis Letters, 2021 - Springer
… Methyl vinyl glycolate (methyl 2-hydroxybut-3-enoate, MVG) has recently become obtainable from Sn catalysed cascade reactions of mono- and disaccharides. The chemical structure …
Number of citations: 2 link.springer.com
J Chanet‐Ray, MO Charmier‐Januario… - Journal of …, 1994 - Wiley Online Library
… The reaction of C-phenyl-/V-methylnitrone 5 with methyl 2-hydroxybut-3-enoate 2 was carried out under reflux for 4 days. The crude product was purified and gave 1.73 g (69%) of two …
Number of citations: 10 onlinelibrary.wiley.com
AJ Pierik, T Graf, L Pemberton, BT Golding… - …, 2008 - Wiley Online Library
Coenzyme B 12 ‐dependent glycerol dehydratase is a radical enzyme that catalyses the conversion of glycerol into 3‐hydroxypropanal and propane‐1,2‐diol into propanal via enzyme‐…
BM Jessen, R Madsen, E Taarning - 2019 - orbit.dtu.dk
… The IUPAC name of MVG is methyl 2-hydroxybut-3-enoate. MVG can be purchased at 460 € for 10 gram through SigmaAldrich (Jan. 2019). …
Number of citations: 2 orbit.dtu.dk
J Iglesias, J Moreno, G Morales, JA Melero… - Green …, 2019 - pubs.rsc.org
… (MGP, 99%, Sigma Aldrich), methyl D-lactate, methyl glycolate (MG, 98%, Sigma Aldrich), glycolaldehyde dimethyl acetal (GADMA, 98%, Alfa Aesar), methyl 2-hydroxybut-3-enoate (…
Number of citations: 22 pubs.rsc.org
E Vedejs, SM Duncan - The Journal of Organic Chemistry, 2000 - ACS Publications
… Ethyl 3-Methoxy-2-methyl-2-hydroxybut-3-enoate (20). The procedure of Soderquist 14a was used as follows. Under a nitrogen atmosphere, a THF (90 mL) solution of methyl vinyl ether …
Number of citations: 32 pubs.acs.org
T Janecki - 2013 - books.google.com
While there are numerous books on heterocycles and natural products, this text fills the need for an up-to-date summary focusing on recently developed and improved synthetic …
Number of citations: 132 books.google.com

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